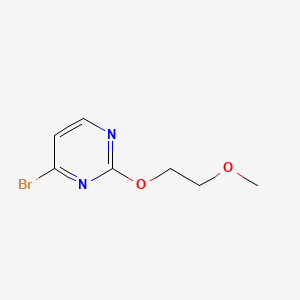
4-Bromo-2-(2-methoxyethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-methoxyethoxy)pyrimidine is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethoxy)pyrimidine typically involves the bromination of 2-(2-methoxyethoxy)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, or potassium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while a coupling reaction with a phenylboronic acid would produce a phenyl-substituted pyrimidine.
Applications De Recherche Scientifique
4-Bromo-2-(2-methoxyethoxy)pyrimidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(2-methoxyethoxy)pyrimidine
- 4-Chloro-2-(2-methoxyethoxy)pyrimidine
- 4-Iodo-2-(2-methoxyethoxy)pyrimidine
Uniqueness
4-Bromo-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of both a bromine atom and a 2-(2-methoxyethoxy) group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
4-bromo-2-(2-methoxyethoxy)pyrimidine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3 |
Clé InChI |
SLUGTBIICDZDPT-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC=CC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
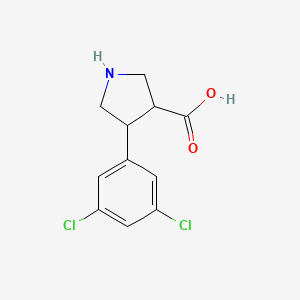
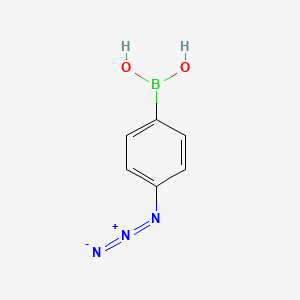


![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)
![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)
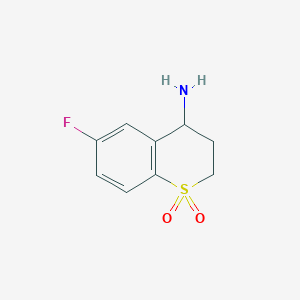
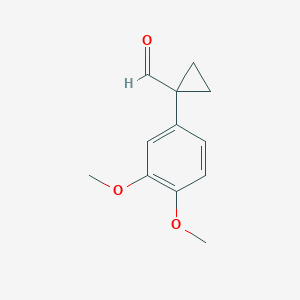

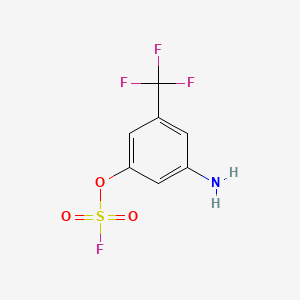
![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
